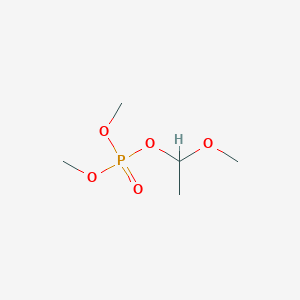
Lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide is an organosilicon compound that features a lithium cation and a complex silanide anion Organosilicon compounds are known for their unique properties, including thermal stability, chemical resistance, and versatility in various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide typically involves the reaction of a lithium reagent with an appropriate silane precursor. One possible route is the reaction of lithium phenylsilanide with ethyl-(ethyl-phenyl-trimethylsilyloxysilyl) chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide can undergo various types of chemical reactions, including:
Substitution Reactions: The lithium cation can be replaced by other cations, such as sodium or potassium, through metathesis reactions.
Oxidation Reactions: The silanide anion can be oxidized to form silanol or siloxane derivatives.
Reduction Reactions: The compound can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkali metal halides and organometallic compounds.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are typically used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Substitution Reactions: New organosilicon compounds with different cations.
Oxidation Reactions: Silanol or siloxane derivatives.
Reduction Reactions: Reduced organic products and silane derivatives.
科学研究应用
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-silicon bonds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its role in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as silicone polymers and resins.
作用机制
The mechanism of action of lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide involves the interaction of the lithium cation and the silanide anion with various substrates. The lithium cation can coordinate with electron-rich sites, while the silanide anion can participate in nucleophilic attacks on electrophilic centers. These interactions facilitate the formation of new chemical bonds and the transformation of organic molecules.
相似化合物的比较
Similar Compounds
- Lithium phenylsilanide
- Ethyltrimethylsilane
- Phenyltrimethylsilane
Comparison
Lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide is unique due to its complex structure, which combines multiple functional groups. This complexity allows for a wider range of chemical reactivity and potential applications compared to simpler organosilicon compounds. Its ability to participate in both nucleophilic and electrophilic reactions makes it a versatile reagent in organic synthesis.
属性
CAS 编号 |
823207-32-5 |
|---|---|
分子式 |
C19H29LiOSi3 |
分子量 |
364.7 g/mol |
IUPAC 名称 |
lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide |
InChI |
InChI=1S/C19H29OSi3.Li/c1-6-21(18-14-10-8-11-15-18)23(7-2,20-22(3,4)5)19-16-12-9-13-17-19;/h8-17H,6-7H2,1-5H3;/q-1;+1 |
InChI 键 |
YKIUJSXZZIDYFL-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC[Si-](C1=CC=CC=C1)[Si](CC)(C2=CC=CC=C2)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


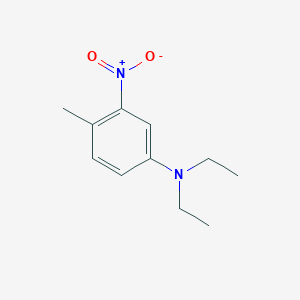
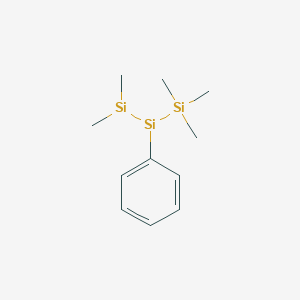
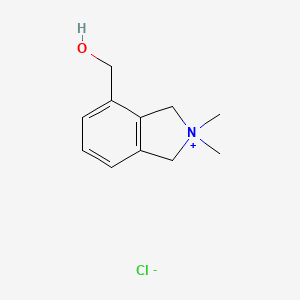

![Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate](/img/structure/B14224359.png)
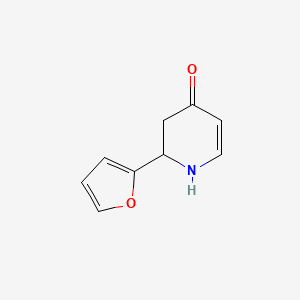
![Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane](/img/structure/B14224362.png)
![3H-Naphtho[2,1-b]pyran, 8-[2,2'-bithiophen]-5-yl-3,3-diphenyl-](/img/structure/B14224364.png)
![2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14224367.png)
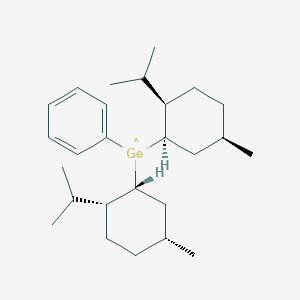
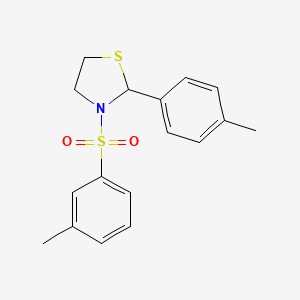
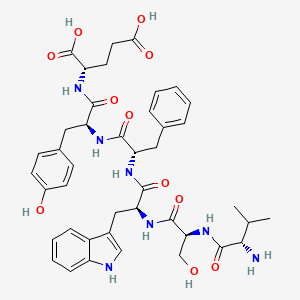
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(pyridin-2-yl)methanone](/img/structure/B14224383.png)
